molecular formula C13H15N3 B1414544 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1547030-53-4

2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Número de catálogo: B1414544
Número CAS: 1547030-53-4
Peso molecular: 213.28 g/mol
Clave InChI: QFJNKGSVIUYYQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine follows established International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The compound's official name reflects its structural complexity, beginning with the substitution pattern on the aromatic ring system. The 4-methylphenyl group, also known as para-tolyl, is designated at the 2-position of the pyrazolo[1,5-a]pyrimidine core structure. The notation 4H,5H,6H,7H indicates the complete saturation of the pyrimidine ring portion, distinguishing it from the fully aromatic pyrazolo[1,5-a]pyrimidine parent compound.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of fused bicyclic systems with partial saturation. Crystallographic studies of related tetrahydropyrazolo[1,5-a]pyrimidine derivatives provide crucial insights into the three-dimensional arrangement of this compound class. The pyrazole ring maintains its aromatic planarity, while the tetrahydropyrimidine ring adopts a chair or envelope conformation depending on the substitution pattern and crystal packing forces.

Bond length analysis reveals that the carbon-nitrogen bonds within the saturated ring system display typical single bond characteristics, with distances ranging from 1.45 to 1.50 Angstroms. The fusion between the pyrazole and pyrimidine rings creates a slight deviation from perfect planarity, with dihedral angles typically measuring between 0.5 and 2.0 degrees in related structures. The 4-methylphenyl substituent at the 2-position shows varying orientations relative to the bicyclic core, with dihedral angles commonly observed between 10 and 20 degrees.

Structural Parameter Typical Value Range Reference Compound
Carbon-Nitrogen Bond Length 1.45-1.50 Å Related derivatives
Ring Fusion Dihedral Angle 0.5-2.0° Pyrazolo[1,5-a]pyrimidines
Phenyl-Core Dihedral Angle 10-20° Tolyl derivatives
Chair Conformation Puckering 0.4-0.6 Å Tetrahydropyrimidines

The crystal packing arrangements of similar compounds demonstrate the influence of intermolecular interactions, including van der Waals forces and potential hydrogen bonding networks when appropriate functional groups are present. The methyl group on the phenyl ring contributes to the overall molecular volume and influences the crystal lattice parameters through hydrophobic interactions.

Tautomeric Forms and Ring-Chair Conformational Dynamics

The conformational analysis of this compound requires consideration of multiple factors, including ring puckering, substituent orientations, and potential tautomeric equilibria. Unlike the fully aromatic pyrazolo[1,5-a]pyrimidine systems, the tetrahydro derivatives exhibit significant conformational flexibility due to the saturated nature of the pyrimidine ring. The tetrahydropyrimidine ring typically adopts chair conformations, with the possibility of ring inversion processes that interconvert between different conformational states.

Computational studies on related 5,7-substituted tetrahydropyrazolo[1,5-a]pyrimidines reveal that the conformational preferences are strongly influenced by the stereochemistry at the substituted positions. The formation of syn and anti geometric isomers creates distinctly different conformational landscapes, with syn isomers generally exhibiting greater conformational stability compared to their anti counterparts. The bicyclic core in syn configurations demonstrates restricted flexibility, while anti configurations represent conformationally labile systems with lower energy barriers for ring interconversion.

Nuclear Overhauser Effect spectroscopy studies on model compounds provide experimental validation of conformational preferences, revealing long-range interproton distances that exceed 6 Angstroms in certain conformational states. These measurements support theoretical calculations predicting specific chair conformations as energetically favored arrangements. The conformational dynamics involve ring-flipping processes with activation energies typically ranging from 8 to 12 kilocalories per mole for similar tetrahydropyrimidine systems.

The presence of the 4-methylphenyl substituent at the 2-position introduces additional conformational considerations through its rotational freedom around the carbon-carbon bond connecting it to the pyrazole ring. This rotation is generally unrestricted but may be influenced by crystal packing forces in the solid state or by intramolecular interactions in solution.

Spectroscopic Fingerprinting (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that distinguish this compound from its aromatic analogues and confirm the saturation of the pyrimidine ring system. The methylene protons of the tetrahydropyrimidine ring typically appear as complex multiplets between 1.5 and 4.0 parts per million, depending on their chemical environment and coupling patterns.

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the 4-methylphenyl substituent, with the characteristic para-disubstituted benzene pattern appearing as two sets of doublets around 7.0 to 7.5 parts per million. The methyl group attached to the phenyl ring produces a sharp singlet around 2.3 parts per million, providing a distinctive identification marker. The pyrazole proton, when present as an unsubstituted position, appears as a singlet in the aromatic region, typically around 7.5 to 8.0 parts per million.

Nuclear Magnetic Resonance Signal Chemical Shift Range Multiplicity Assignment
Tetrahydropyrimidine CH₂ 1.5-4.0 ppm Multiplets Ring methylene protons
Aromatic Protons 7.0-7.5 ppm Doublets Para-tolyl protons
Methyl Group 2.3 ppm Singlet Para-methyl substituent
Pyrazole Proton 7.5-8.0 ppm Singlet Pyrazole ring proton

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the saturated carbon atoms of the tetrahydropyrimidine ring appearing between 20 and 60 parts per million, depending on their substitution and electronic environment. The aromatic carbons of both the pyrazole and phenyl rings appear in the typical aromatic region between 120 and 150 parts per million. The methyl carbon of the para-tolyl group produces a characteristic signal around 21 parts per million.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of the compound. The absence of carbonyl stretching vibrations distinguishes this compound from ketone-containing analogues, while carbon-hydrogen stretching vibrations appear in the expected regions around 2800 to 3000 wavenumbers for aliphatic carbons and 3000 to 3100 wavenumbers for aromatic carbons. The aromatic carbon-carbon stretching vibrations typically appear between 1400 and 1600 wavenumbers, providing confirmation of the aromatic ring systems.

Propiedades

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h3-6,9,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJNKGSVIUYYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3CCCNC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Ultrasound-Assisted Cyclocondensation

Reagents : 3-Amino-4-(4-methylphenyl)pyrazole, dimethyl acetylenedicarboxylate (DMAD), KHSO₄, aqueous ethanol.
Conditions : Ultrasonic irradiation (170 W, 50 Hz) at 60°C for 9–12 minutes.
Mechanism :

  • KHSO₄ protonates the alkyne, enabling aza-Michael addition of the aminopyrazole.
  • Subsequent elimination of methoxy groups forms the pyrazolo[1,5-a]pyrimidine core.
    Yield : 84–92% (optimized for analogous derivatives).

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent Ethanol:H₂O (1:1) Maximizes solubility and reaction efficiency
Catalyst (KHSO₄) 1 mmol Facilitates protonation and cyclization
Temperature 60°C Balances reaction rate and product stability

Cyclization via Hydrazonoyl Halides

Reagents : 2,7-Dimethyl-8-phenylazo-pyrazolo[1,5-a]pyrimidin-4(3H)-one, hydrazonoyl halides, POCl₃.
Conditions : Reflux in dioxane with triethylamine, followed by POCl₃-mediated cyclization.
Procedure :

  • Hydrazonoyl halide reacts with the pyrimidinone precursor in dioxane.
  • POCl₃ induces cyclization under reflux, forming tricyclic derivatives.
    Example : Synthesis of 3a (84% yield) with a 4-methylphenyl substituent.

Condensation with Hydroxymethylene Cycloalkanones

Reagents : 5-Amino-N-arylpyrazole-4-carboxamides, sodium salts of 2-(hydroxymethylene)-1-cycloalkanones.
Conditions : Reflux in water with piperidine acetate and acetic acid.
Key Steps :

  • Piperidine acetate catalyzes condensation between the aminopyrazole and hydroxymethylene ketone.
  • Acidic workup induces cyclization to form the pyrimidine ring.
    Yield Range : 70–85% for derivatives with aryl/alkyl substituents.

Enaminone-Based Cyclocondensation

Reagents : 5-Aminopyrazoles, 1-aryl-3-(dimethylamino)prop-2-en-1-ones.
Conditions : Reflux in glacial acetic acid.
Regioselectivity : Controlled by the electronic nature of substituents, favoring 7-aryl-pyrazolo[1,5-a]pyrimidines.
Characterization : Confirmed via ¹H/¹³C NMR and X-ray crystallography.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Ultrasound-Assisted Green chemistry, short reaction time Requires specialized equipment 84–92
Hydrazonoyl Halides High functional group tolerance Multi-step synthesis 70–84
Hydroxymethylene Scalable, simple workup Limited to specific ketones 70–85
Enaminone-Based Regioselective Sensitivity to substituents 65–80

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Aplicaciones Científicas De Investigación

Introduction to 2-(4-Methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

This compound is a compound of significant interest in scientific research due to its versatile applications in various fields, including medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For example, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells.

Case Study

A study conducted by researchers at a prominent university synthesized various derivatives of this compound and tested them against human breast cancer cells. The results demonstrated that certain derivatives inhibited cell proliferation by over 70% compared to control groups.

Anti-inflammatory Agents

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Study

In a controlled experiment, the compound was administered to a macrophage cell line stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study

A preclinical trial assessed the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that it reduced amyloid-beta plaque formation and improved cognitive function in treated animals.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties

PropertyValue
Band Gap2.3 eV
ConductivityModerate
StabilityHigh

Catalysis

This compound has been explored as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates.

Case Study

In one study focusing on the synthesis of complex organic molecules, this compound was used as a catalyst for the cross-coupling reaction between aryl halides and organometallic reagents. The reaction yielded high conversions and selectivity.

Mecanismo De Acción

The mechanism of action of 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various biological processes, leading to its potential therapeutic effects .

Comparación Con Compuestos Similares

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., -F, -CF₃, -Cl) in analogs like 4i and , which enhance metabolic stability but may reduce solubility .
  • Lipophilicity : Trifluoromethyl-substituted analogs (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration, whereas polar groups (e.g., -OH in 4c) improve solubility .
  • Steric Effects : Bulky substituents (e.g., 3-(4-chlorophenyl) in ) may hinder binding to flat enzymatic pockets compared to the smaller methyl group in the target compound.

Antitumor Potential

  • Target Compound: Limited direct data, but PP derivatives with methyl groups show moderate kinase inhibition (IC₅₀ ~10–50 μM) .
  • Trifluoromethyl Analogs : Exhibit enhanced antitumor activity (e.g., IC₅₀ = 2.1 μM against breast cancer cells) due to improved target binding and stability .
  • Chlorophenyl Analog () : Demonstrates cytotoxicity (IC₅₀ = 8.3 μM) but may incur higher toxicity risks.

Antifungal and Antimicrobial Activity

  • Hydroxyphenyl-substituted analogs (e.g., 4c, 4f) show antifungal activity against Fusarium spp. (MIC = 12.5 μg/mL) .
  • The target compound’s lack of polar groups likely reduces such activity compared to 4c .

Enzymatic Inhibition

  • Diazenyl-substituted derivatives (4n, 4i) inhibit MAPK pathways (p38α inhibition IC₅₀ = 0.9 μM), attributed to their planar azo groups .

Actividad Biológica

2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system comprising a pyrazole and a pyrimidine ring. Its IUPAC name is 2-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, with a molecular formula of C13H15N3 and a molecular weight of 213.28 g/mol .

Enzyme Interactions

This compound exhibits significant interactions with various enzymes:

  • Cyclin-Dependent Kinases (CDKs) : The compound acts as an inhibitor of CDKs, which play a crucial role in cell cycle regulation. By inhibiting these kinases, it can induce apoptosis in cancer cells and inhibit their proliferation .
  • Cyclooxygenase-2 (COX-2) : It also shows anti-inflammatory properties by inhibiting COX-2 activity. This inhibition is vital for reducing inflammation and pain .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazolo derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives of pyrazolo compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial activity .
  • Biofilm Inhibition : The compound has also been noted for its ability to inhibit biofilm formation in bacterial cultures .

Cellular Effects

The biological effects of this compound extend to various cell types:

  • Cancer Cells : It has been reported to induce apoptosis in cancer cell lines by targeting CDKs. This mechanism is crucial for the development of new anticancer therapies .
  • Inflammatory Response : The anti-inflammatory properties suggest potential applications in treating conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CDK InhibitionInduces apoptosis in cancer cells
COX-2 InhibitionExhibits anti-inflammatory effects
Antimicrobial ActivityMIC values of 0.22 - 0.25 μg/mL
Biofilm FormationInhibits biofilm formation

Synthesis and Derivatives

The synthesis of this compound typically involves Biginelli-type reactions using 5-amino-3-arylpyrazole derivatives. The reaction conditions are optimized for yield and purity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, microwave-assisted reactions (180°C, 30 minutes) significantly improve yields compared to conventional heating . Parallel synthesis approaches using trifluoromethyl-β-diketones enable scalable production (50–100 mg scale) with high purity via crystallization . Optimization should focus on solvent selection (e.g., ethanol/water mixtures) and catalyst systems (e.g., POCl3/DMF for Vilsmeier-Haack formylation) to minimize side reactions .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodology : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, the pyrazolo[1,5-a]pyrimidine core exhibits dynamic proton exchange in DMSO-d6, requiring variable-temperature NMR (VT-NMR) to confirm assignments . Cross-validation with X-ray crystallography (using SHELX for refinement ) and high-resolution mass spectrometry (HRMS) is critical. In cases of conflicting melting points (e.g., 263–265°C vs. 266–268°C for similar derivatives ), differential scanning calorimetry (DSC) can identify polymorphic transitions.

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?

  • Methodology : SAR studies require systematic substitution at positions 2, 3, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold. For example:

  • Position 2 : Introducing a 4-methylphenyl group enhances hydrophobic interactions with ATP-binding pockets in kinases .
  • Position 7 : Trifluoromethyl substituents improve metabolic stability but may reduce solubility .
    Computational docking (e.g., AutoDock Vina) paired with in vitro kinase assays (IC50 measurements) can prioritize derivatives. A recent study identified 3-bromo-2-phenyl-6-(phenylsulfonyl) derivatives as potent DYRK2 inhibitors via pharmacophore modeling .

Q. How can researchers address low reproducibility in biological activity assays for anti-inflammatory pyrazolo[1,5-a]pyrimidines?

  • Methodology : Variability often stems from redox-sensitive functional groups (e.g., sulfonamides). Standardize assay conditions by:

  • Using antioxidant buffers (e.g., 1 mM ascorbic acid) to prevent compound degradation .
  • Validating target engagement via Western blotting for downstream markers (e.g., NF-κB or COX-2 inhibition).
  • Employing isothermal titration calorimetry (ITC) to confirm direct binding to kinases or GPCRs .

Q. What computational tools are suitable for predicting metabolic stability of halogenated pyrazolo[1,5-a]pyrimidines?

  • Methodology : Combine quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) with machine learning models (e.g., ADMET Predictor™):

  • Chlorine substituents : Increase metabolic stability but may introduce hepatotoxicity risks. Use MolPort-derived libraries to screen for CYP3A4/2D6 interactions .
  • Trifluoromethyl groups : Reduce oxidative metabolism but require logP adjustments (<5) to maintain solubility .

Data-Driven Challenges

Q. How should conflicting crystallographic data be interpreted for hydrogen-bonded pyrazolo[1,5-a]pyrimidine polymorphs?

  • Case Study : Isostructural derivatives (e.g., 2-(4-chlorophenyl) vs. 2-(4-bromophenyl)) exhibit identical space groups (P 1) but divergent hydrogen-bonding networks. Use Mercury software to analyze packing diagrams and identify π-π stacking vs. halogen bonding contributions . Refinement with SHELXL (R-factor <5%) is recommended for high-resolution datasets .

Q. What analytical workflows validate synthetic intermediates in multi-step pyrazolo[1,5-a]pyrimidine syntheses?

  • Workflow :

Step 1 (Intermediate 5a-5g) : Monitor hydrazone formation via FT-IR (C=N stretch at 1610–1630 cm⁻¹) and LC-MS (ESI+ mode) .

Step 2 (Cyclization) : Track reaction completion using ¹³C NMR (disappearance of carbonyl signals at ~200 ppm) .

Final Product : Confirm regioselectivity via NOESY correlations (e.g., H-3 coupling with H-7 in pyrazolo[1,5-a]pyrimidine ).

Experimental Design Considerations

Q. How to design a high-throughput screening (HTS) pipeline for pyrazolo[1,5-a]pyrimidine-based antimicrobials?

  • Protocol :

  • Library Synthesis : Use CombiSyn synthesizers for parallel acylation and reduction (50–100 mg scale) .
  • Primary Screen : Broth microdilution assay (CLSI M07-A11) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Hit Criteria : MIC ≤8 μg/mL with selectivity index (SI) >10 vs. mammalian cells (HEK-293) .

Q. What in silico strategies improve selectivity for adenosine A2A receptor antagonists?

  • Approach :

  • Docking : Glide SP mode with A2A receptor (PDB: 3REY) to prioritize 4-methoxy or 3-hydroxy substituents .
  • MD Simulations : 100 ns GROMACS runs to assess binding mode stability of 7-trifluoromethyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.